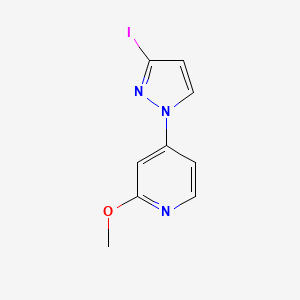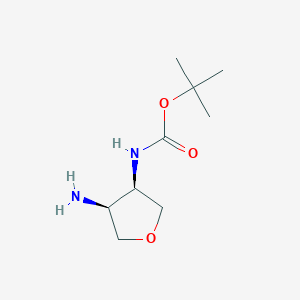![molecular formula C13H18O2 B1380672 1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one CAS No. 1508439-94-8](/img/structure/B1380672.png)
1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one
Vue d'ensemble
Description
1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one, also known as 4-hydroxy-3-propoxybenzaldehyde, is an important aromatic aldehyde used in a wide range of applications. It is a colorless liquid with a pleasant odor and is used in the synthesis of various pharmaceuticals and industrial products. It is also used in the production of flavors and fragrances, as well as in cosmetics and food products.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
A study by Čižmáriková et al. (2020) explored the synthesis of a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share structural similarities with "1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one". These compounds exhibited antimicrobial activities against human pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans, though their biological activities were lower compared to certain beta blockers, indicating a nuanced potential in antimicrobial applications European Pharmaceutical Journal.
Antiviral Activity
Research by Kong et al. (2015) and Tang et al. (2017) on phenylpropanoids derived from natural sources like Nicotiana tabacum and Lavandula angustifolia showed significant anti-tobacco mosaic virus (anti-TMV) activities. These findings suggest that compounds structurally related to "1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one" might also possess antiviral properties useful in plant protection or possibly extending to broader virological applications Phytochemistry Letters, Natural Product Research.
Antiproliferative Activity
A study by Ma et al. (2017) on compounds isolated from Daphniphyllum macropodum Miq., including a compound structurally analogous to "1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one", revealed significant antiproliferative activity against human lung cancer cell lines, suggesting potential applications in cancer research RSC Advances.
Role in Synthetic Chemistry
Various studies have demonstrated the role of similar compounds in the synthesis of biologically important molecules. For instance, the work by Parveen et al. (2008) on the synthesis of hydroxy pyrazolines highlights the utility of structurally related compounds in developing new chemical entities with potential biological activities Synthetic Communications.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including metabolic and signal transduction pathways .
Result of Action
Similar compounds have been shown to have various effects, such as inducing apoptosis in cancer cells .
Propriétés
IUPAC Name |
1-(4-hydroxy-3-propan-2-ylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)11-7-10(5-6-12(11)14)13(15)9(3)4/h5-9,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRSOFPQSXMDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



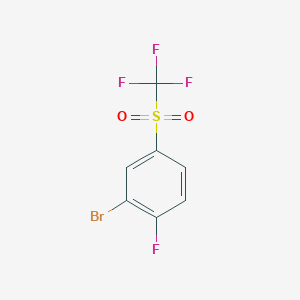
![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)
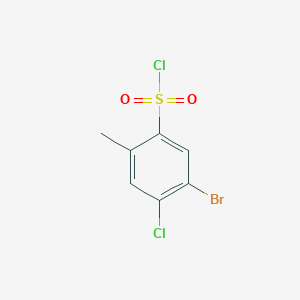
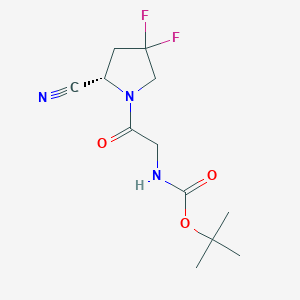
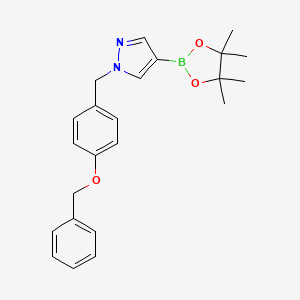
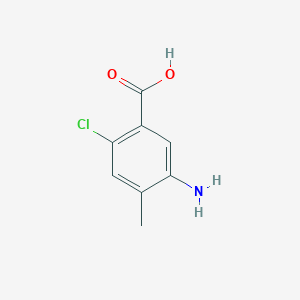
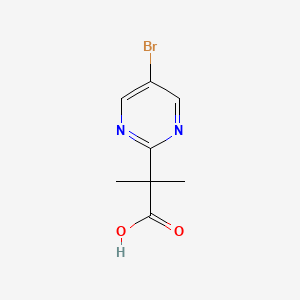
![5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1380602.png)

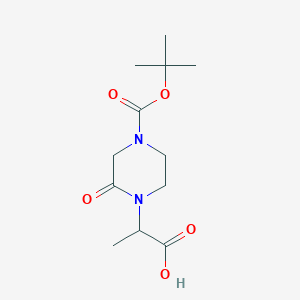
![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)
